molecular formula C9H9BrClNO2 B1424225 Ethyl 2-amino-5-bromo-4-chlorobenzoate CAS No. 1260790-69-9

Ethyl 2-amino-5-bromo-4-chlorobenzoate

Cat. No. B1424225
M. Wt: 278.53 g/mol
InChI Key: WSDPTZSINKNKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H9BrClNO2 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-bromo-4-chlorobenzoate consists of a benzene ring substituted with bromine, chlorine, an ethyl ester, and an amino group .

Scientific Research Applications

  • Synthesis of other compounds

    • Field : Organic Chemistry
    • Application : Ethyl 2-amino-5-bromo-4-chlorobenzoate may be used in the synthesis of ethyl 6-bromo-3-chloro-3′-methylbiphenyl-2-carboxylate .
    • Results : The outcome of this application is the production of ethyl 6-bromo-3-chloro-3′-methylbiphenyl-2-carboxylate, a compound that could have further applications in research or industry .
  • Hedgehog signaling inhibitor

    • Field : Biochemistry
    • Application : Ethyl 2-amino-5-bromo-4-chlorobenzoate might be used in the synthesis and evaluation of hedgehog signaling inhibitors.
    • Results : The outcome of this application is the production of a potential hedgehog signaling inhibitor, which could have implications in the treatment of diseases like cancer.
  • Preparation of Orthocarboxylates
    • Field : Organic Chemistry
    • Application : Ethyl 4-Chlorobenzoate, a compound similar to Ethyl 2-amino-5-bromo-4-chlorobenzoate, is used in the preparation of Orthocarboxylates via reaction of Carboxylates with Ethers .
    • Results : The outcome of this application is the production of Orthocarboxylates, which could have further applications in research or industry .
  • Preparation of Rare and Unique Chemicals
    • Field : Organic Chemistry
    • Application : Ethyl 2-amino-5-bromo-4-chlorobenzoate is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Results : The outcome of this application is the production of rare and unique chemicals, which could have further applications in research or industry .

Safety And Hazards

Ethyl 2-amino-5-bromo-4-chlorobenzoate is considered hazardous. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-amino-5-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDPTZSINKNKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-bromo-4-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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